1H-Indole-3-propanal

Description

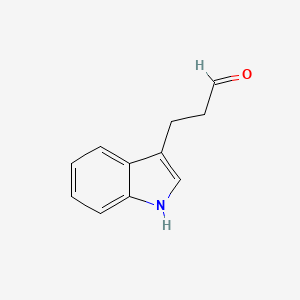

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-indol-3-yl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-2,5-8,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBNFCFYSFICKKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-Indole-3-propanal: Core Properties and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature directly pertaining to 1H-Indole-3-propanal is limited. Much of the experimental data and biological context presented herein is extrapolated from closely related and well-studied indole derivatives, such as 1H-Indole-3-carboxaldehyde and 1H-Indole-3-propanol. This guide aims to provide a comprehensive overview based on available information and reasonable scientific inference. All data not explicitly for this compound will be clearly noted.

Core Physicochemical Properties

This compound, a member of the vast indole family, is characterized by an indole nucleus with a propanal group at the third position.[1] The indole structure is a common scaffold in numerous biologically active natural and synthetic molecules.[1]

Quantitative Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of this compound and its closely related analogs for comparative analysis.

| Property | This compound | 1H-Indole-3-propanol | 1H-Indole-3-propanoic Acid | 1H-Indole-3-carboxaldehyde |

| IUPAC Name | 3-(1H-indol-3-yl)propanal | 3-(1H-indol-3-yl)propan-1-ol[2] | 3-(1H-indol-3-yl)propanoic acid[3][4] | 1H-indole-3-carbaldehyde[5] |

| Molecular Formula | C₁₁H₁₁NO[1] | C₁₁H₁₃NO[2] | C₁₁H₁₁NO₂[3][4] | C₉H₇NO[5] |

| Molecular Weight | 173.21 g/mol [1] | 175.23 g/mol [2] | 189.21 g/mol [3][4] | 145.16 g/mol [5][6] |

| CAS Number | 360788-02-9[1] | 3569-21-9[2] | 830-96-6[3][4] | 487-89-8[5][6] |

| Melting Point | Data not available | Data not available | 134-135 °C[4] | 193-198 °C[6] |

| Boiling Point | Data not available | Data not available | Data not available | 339.10 °C (estimated)[7] |

| logP (o/w) | Data not available | 2.1 (Computed)[2] | 1.75[4] | 1.68[7] |

| Solubility in water | Data not available | Data not available | Data not available | 2927 mg/L @ 25 °C (estimated)[7] |

Synthesis and Characterization

Hypothetical Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from indole and acrolein.

Materials:

-

Indole

-

Acrolein

-

A suitable Lewis or protic acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Dissolve indole in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the acid catalyst to the solution and stir for 10-15 minutes.

-

Slowly add a solution of acrolein in anhydrous DCM to the reaction mixture.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

-

Collect the fractions containing the desired product and concentrate to yield pure this compound.

Characterization

The purified product would be characterized by the following spectroscopic methods. While experimental spectra for this compound are not available, the expected characteristic signals are outlined below based on its structure and data from related compounds.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Expected signals would include those for the indole ring protons, the aldehydic proton (around 9-10 ppm), and the two methylene groups of the propanal chain. The indole NH proton would appear as a broad singlet at a high chemical shift.[9][10]

-

¹³C NMR: Expected signals would include those for the indole ring carbons, the carbonyl carbon of the aldehyde (around 200 ppm), and the two methylene carbons of the propanal chain.[9]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong characteristic absorption band for the C=O stretching vibration of the aldehyde group in the region of 1720-1740 cm⁻¹. Other significant peaks would include the N-H stretching of the indole ring around 3300-3500 cm⁻¹ and C-H stretching vibrations.[11]

2.2.3. Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (173.21 g/mol ). Fragmentation patterns would likely involve the loss of the propanal side chain.[3][5]

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are scarce.[1] However, extensive research on the closely related indole-3-carboxaldehyde (I3A) provides a strong basis for predicting its potential biological roles. I3A is a metabolite of dietary L-tryptophan produced by gut microbiota and exhibits significant biological activities.[12][13]

Potential Anti-inflammatory and Immunomodulatory Effects

Indole derivatives, including I3A, are known to possess anti-inflammatory properties.[12][14] I3A has been shown to inhibit the inflammatory response in macrophages and alleviate inflammation in chondrocytes.[13][15] It is plausible that this compound could exhibit similar anti-inflammatory effects.

Aryl Hydrocarbon Receptor (AhR) Activation

A key mechanism of action for many indole compounds is the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating immune responses and inflammation.[16][17][18][19] Activation of AhR by indole derivatives can modulate the expression of target genes involved in cellular processes.[16][20] Given its structural similarity to other AhR ligands, this compound is a potential candidate for AhR activation.

Signaling Pathway Diagram

The following diagram illustrates the potential signaling pathway of this compound, extrapolated from the known mechanism of indole-3-carboxaldehyde.

Caption: Potential AhR-mediated signaling pathway of this compound.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and characterization.

Safety and Handling

As an aliphatic aldehyde, this compound should be handled with appropriate safety precautions. Aliphatic aldehydes can be irritants to the skin, eyes, and respiratory system.[21][22]

5.1. Personal Protective Equipment (PPE)

-

Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of vapors.[23]

-

Hand Protection: Wear compatible chemical-resistant gloves.[23]

-

Eye Protection: Use safety glasses or goggles.[23]

-

Skin and Body Protection: Wear a lab coat and appropriate clothing to prevent skin contact.[23]

5.2. Handling and Storage

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[24]

-

Keep away from heat, sparks, and open flames.[24]

-

Ground/bond container and receiving equipment to prevent static discharge.[24][25]

-

Handle under an inert gas atmosphere if the compound is sensitive to air or moisture.[24]

5.3. First Aid Measures

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

In all cases of exposure, seek medical attention.

Conclusion and Future Directions

This compound represents an understudied member of the indole family with potential for interesting biological activity, likely mediated through the aryl hydrocarbon receptor. Its structural similarity to the well-researched indole-3-carboxaldehyde suggests potential anti-inflammatory and immunomodulatory properties. Further research is warranted to fully elucidate its synthesis, physicochemical properties, and biological functions. The development of a reliable synthetic protocol and subsequent biological screening are crucial next steps to unlock the therapeutic potential of this compound.

References

- 1. This compound | 360788-02-9 | Benchchem [benchchem.com]

- 2. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Indole-3-propanoic acid [webbook.nist.gov]

- 4. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]

- 6. 吲哚-3-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 8. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Indole-3-Carboxaldehyde Inhibits Inflammatory Response and Lipid Accumulation in Macrophages Through the miR-1271-5p/HDAC9 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indole-3-aldehyde alleviates chondrocytes inflammation through the AhR-NF-κB signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. research.manchester.ac.uk [research.manchester.ac.uk]

- 19. academic.oup.com [academic.oup.com]

- 20. The Impact of Indoles Activating the Aryl Hydrocarbon Receptor on Androgen Receptor Activity in the 22Rv1 Prostate Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. cdc.gov [cdc.gov]

- 22. Aliphatic Aldehydes (2018) - Wikisource, the free online library [en.wikisource.org]

- 23. wcu.edu [wcu.edu]

- 24. sigmaaldrich.com [sigmaaldrich.com]

- 25. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

An In-depth Technical Guide to 1H-Indole-3-propanal: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-propanal, a derivative of the ubiquitous indole scaffold, is a molecule of significant interest in the fields of medicinal chemistry and drug development. Its structural similarity to biologically active tryptamine and auxin analogues suggests a potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound and details its key synthetic routes. The synthesis section outlines two primary pathways: a multi-step synthesis commencing from 1H-indole-3-carboxaldehyde and a two-step route originating from indole-3-propionic acid. Detailed experimental protocols for the key transformations are provided, and quantitative data are summarized for comparative analysis. This document is intended to serve as a valuable resource for researchers engaged in the synthesis and exploration of novel indole-based compounds for therapeutic applications.

Chemical Structure and Properties

This compound possesses a core indole ring system with a three-carbon aldehyde chain attached at the C3 position. This structural feature distinguishes it from the more commonly studied indole-3-acetaldehyde by an additional methylene group in the side chain.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(1H-indol-3-yl)propanal |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol [1] |

| CAS Number | 360788-02-9 |

| Appearance | Not widely reported, likely a solid or oil |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and THF |

Synthesis of this compound

Two principal synthetic strategies have been identified for the preparation of this compound. The first is a multi-step approach starting from the readily available 1H-indole-3-carboxaldehyde. The second, more direct route, utilizes the reduction of indole-3-propionic acid.

Synthesis from 1H-Indole-3-carboxaldehyde

This pathway involves a three-step sequence: a Horner-Wadsworth-Emmons reaction to extend the carbon chain, followed by catalytic hydrogenation to saturate the newly formed double bond, and finally, a partial reduction of the ester to the desired aldehyde.

Logical Diagram of Synthesis from 1H-Indole-3-carboxaldehyde

Caption: Synthetic pathway from 1H-Indole-3-carboxaldehyde.

2.1.1. Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Objective: To synthesize Ethyl (E)-3-(1H-indol-3-yl)acrylate from 1H-indole-3-carboxaldehyde.

-

Procedure: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, triethyl phosphonoacetate (1.1 eq) is added dropwise. The mixture is stirred at this temperature for 30 minutes. A solution of 1H-indole-3-carboxaldehyde (1.0 eq) in THF is then added, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

-

Expected Yield: 80-90%.

2.1.2. Experimental Protocol: Catalytic Hydrogenation

-

Objective: To reduce the double bond of Ethyl (E)-3-(1H-indol-3-yl)acrylate.

-

Procedure: Ethyl (E)-3-(1H-indol-3-yl)acrylate (1.0 eq) is dissolved in ethanol or ethyl acetate. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (balloon or hydrogenation apparatus) and stirred vigorously at room temperature until the starting material is consumed (monitored by TLC). The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield Ethyl 3-(1H-indol-3-yl)propanoate.

-

Expected Yield: Quantitative.

2.1.3. Experimental Protocol: DIBAL-H Reduction

-

Objective: To partially reduce Ethyl 3-(1H-indol-3-yl)propanoate to this compound.

-

Procedure: A solution of Ethyl 3-(1H-indol-3-yl)propanoate (1.0 eq) in anhydrous dichloromethane (DCM) or toluene is cooled to -78 °C under an inert atmosphere. A solution of diisobutylaluminium hydride (DIBAL-H) in an appropriate solvent (e.g., 1.0 M in hexanes, 1.1 eq) is added dropwise, and the reaction is stirred at -78 °C for 2-3 hours.[2][3][4] The reaction is carefully quenched with methanol at -78 °C, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred until two clear layers are formed. The product is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude aldehyde is often used in the next step without further purification due to its potential instability.

-

Expected Yield: 60-80%.

Synthesis from Indole-3-propionic Acid

This alternative route involves the reduction of indole-3-propionic acid to the corresponding alcohol, 3-(1H-indol-3-yl)propan-1-ol, followed by oxidation to the aldehyde.

Logical Diagram of Synthesis from Indole-3-propionic Acid

Caption: Synthetic pathway from Indole-3-propionic Acid.

2.2.1. Experimental Protocol: Reduction of Indole-3-propionic Acid

-

Objective: To synthesize 3-(1H-indol-3-yl)propan-1-ol from indole-3-propionic acid.

-

Procedure: To a solution of indole-3-propionic acid (1.0 eq) in anhydrous THF under an inert atmosphere, borane dimethyl sulfide complex (BH₃·SMe₂, ~1.2 eq) is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 12-16 hours. The reaction is quenched by the slow addition of methanol, followed by water. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude alcohol can be purified by flash column chromatography.

-

Expected Yield: 85-95%.

2.2.2. Experimental Protocol: Oxidation of 3-(1H-Indol-3-yl)propan-1-ol

-

Objective: To oxidize 3-(1H-indol-3-yl)propan-1-ol to this compound.

-

Reagents: Mild oxidizing agents such as Pyridinium chlorochromate (PCC)[5] or Dess-Martin periodinane are suitable for this transformation to avoid over-oxidation to the carboxylic acid.

-

Procedure (using PCC): To a stirred suspension of Pyridinium chlorochromate (PCC, 1.5 eq) and silica gel in anhydrous dichloromethane (DCM), a solution of 3-(1H-indol-3-yl)propan-1-ol (1.0 eq) in DCM is added. The reaction mixture is stirred at room temperature for 2-4 hours. The mixture is then filtered through a pad of Celite and silica gel, and the filtrate is concentrated under reduced pressure. The crude aldehyde can be purified by flash column chromatography, though it is often used directly in subsequent reactions.

-

Expected Yield: 70-85%.

Quantitative Data Summary

Table 2: Comparison of Synthetic Routes for this compound

| Starting Material | Key Intermediates | Key Reagents | Overall Yield | Number of Steps |

| 1H-Indole-3-carboxaldehyde | Ethyl (E)-3-(1H-indol-3-yl)acrylate, Ethyl 3-(1H-indol-3-yl)propanoate | Triethyl phosphonoacetate, NaH, H₂/Pd/C, DIBAL-H | ~40-60% | 3 |

| Indole-3-propionic Acid | 3-(1H-Indol-3-yl)propan-1-ol | BH₃·SMe₂, PCC or Dess-Martin Periodinane | ~60-80% | 2 |

Characterization Data

Spectroscopic data for this compound is not widely reported in publicly available databases. However, based on the structure and data for similar indole derivatives, the following characteristic signals in ¹H and ¹³C NMR spectra can be anticipated.

Anticipated ¹H NMR (CDCl₃, 400 MHz) δ:

-

~9.8 (t, 1H, -CHO)

-

~8.1 (br s, 1H, indole N-H)

-

~7.6-7.0 (m, 5H, indole aromatic protons)

-

~3.1 (t, 2H, -CH₂-CH₂-CHO)

-

~2.9 (t, 2H, -CH₂-CH₂-CHO)

Anticipated ¹³C NMR (CDCl₃, 100 MHz) δ:

-

~202 (-CHO)

-

~136 (indole C7a)

-

~127 (indole C3a)

-

~122-111 (indole aromatic carbons)

-

~113 (indole C3)

-

~45 (-CH₂-CH₂-CHO)

-

~20 (-CH₂-CH₂-CHO)

Conclusion

This technical guide has detailed the chemical structure and primary synthetic routes for this compound. The synthesis from indole-3-propionic acid offers a more direct pathway with potentially higher overall yields compared to the multi-step sequence starting from 1H-indole-3-carboxaldehyde. The provided experimental protocols serve as a foundation for the laboratory preparation of this valuable indole derivative. Further research into the biological activities of this compound is warranted, given its structural relationship to known bioactive molecules. The synthetic methodologies and characterization data presented herein will be instrumental for scientists and researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.

References

The Enigmatic Presence of 1H-Indole-3-propanal in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Indole-3-propanal, an indole alkaloid, remains a molecule of significant interest yet elusive documentation in the natural world. While its direct, quantifiable presence in organisms is not well-established in current scientific literature, its structural relationship to key metabolic intermediates suggests a potential, albeit likely transient, existence in various biological systems. This technical guide synthesizes the available knowledge on the natural occurrence of structurally and biosynthetically related indole compounds, namely indole-3-propionic acid, indole-3-acetaldehyde, and indole-3-carboxaldehyde, to infer the potential sources and biosynthetic pathways of this compound. This document provides a comprehensive overview for researchers investigating novel indole alkaloids and their therapeutic potential.

Introduction: The Indole Alkaloid Landscape

Indole alkaloids are a large and diverse class of secondary metabolites derived from the amino acid tryptophan. They are widely distributed in plants, fungi, bacteria, and marine organisms, exhibiting a broad spectrum of biological activities.[1] The indole nucleus, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, serves as the foundational scaffold for these compounds. Variations in the substitution at the C3 position of the indole ring give rise to a vast array of molecules with significant pharmacological properties, including anti-inflammatory, antimicrobial, and antitumor activities.

While the natural occurrence of many indole alkaloids is well-documented, this compound remains an exception. Its structural similarity to indole-3-acetaldehyde, a key intermediate in the biosynthesis of the plant hormone auxin (indole-3-acetic acid), and its potential as a precursor to indole-3-propionic acid, a metabolite produced by gut microbiota, suggests its plausible, yet unconfirmed, natural existence. This guide explores the known natural sources and biosynthesis of these related compounds to provide a framework for the potential discovery and characterization of this compound.

Potential Natural Occurrence and Sources

Direct evidence for the natural occurrence of this compound is scarce. However, by examining the distribution of its close chemical relatives, we can identify promising biological sources for future investigation.

Microbial World: A Prolific Source of Indole Derivatives

The gut microbiome is a rich source of indole compounds derived from dietary tryptophan.[2]

-

Indole-3-propionic acid (IPA): This potent antioxidant is produced by specific gut bacteria, most notably Clostridium sporogenes.[3] Its presence in human serum is directly linked to the composition of the gut microbiota.[4][5] Given that aldehydes are often precursors to carboxylic acids in metabolic pathways, the microbial production of IPA strongly suggests the transient formation of this compound.

-

Indole-3-carboxaldehyde: This compound is synthesized by various gastrointestinal bacteria, including species of the genus Lactobacillus.[6] It has also been isolated from Streptomyces sp. and Pseudomonas aeruginosa.[7][8]

The Plant Kingdom: A Reservoir of Indole Alkaloids

Plants, particularly those from the Brassicaceae family, are known to produce a variety of indole-containing secondary metabolites.

-

Indole-3-carboxaldehyde: This compound is found in vegetables of the Brassicaceae family, such as cabbage (Brassica oleracea).[1][9] In Arabidopsis thaliana, derivatives of indole-3-carbaldehyde are synthesized from tryptophan and play a role in plant defense mechanisms.[10]

-

Indole-3-acetaldehyde: This aldehyde is a well-established intermediate in the biosynthesis of auxin (indole-3-acetic acid) in plants.[11] Its presence, though often transient, is crucial for plant growth and development.

Marine Ecosystems: An Untapped Resource

Marine organisms are a promising frontier for the discovery of novel bioactive compounds. While direct evidence for this compound is lacking, various indole alkaloids have been isolated from marine sponges, fungi, and bacteria, highlighting the potential for its discovery in these environments.

Quantitative Data on Related Indole Compounds

While quantitative data for this compound is not available, the following table summarizes the reported concentrations of closely related indole compounds in various natural sources. This information can serve as a benchmark for researchers attempting to quantify this compound.

| Compound | Source | Concentration/Amount | Reference |

| Indole-3-carboxaldehyde | White Heart Cabbage (Brassica oleracea var. capitata f. alba) | Not explicitly quantified in the extract, but a colorimetric assay was developed for its detection. | [1][9] |

| Indole-3-carboxaldehyde Derivatives | Arabidopsis thaliana (AgNO₃-treated leaves) | Relative quantification showed significant accumulation. | [10] |

| Indole-3-propionic acid | Human Serum (Healthy Controls) | 1.6 times higher than in patients with grade 3a/3b follicular lymphoma. | [4] |

| Indole-3-propionic acid | Human Plasma (No Postoperative Delirium) | Significantly higher than in patients with postoperative delirium. | [12] |

| Indole-3-acetic acid | Various Plant Tissues | Varies widely, from ng/g to µg/g fresh weight. | [11] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of indole alkaloids universally originates from the amino acid tryptophan.[9] The proposed pathway for the formation of this compound is likely to proceed through a series of enzymatic reactions involving transamination, decarboxylation, and oxidation, similar to the known pathways for related indole compounds.

Caption: Proposed biosynthetic pathway of this compound from L-tryptophan.

Experimental Protocols

The following are detailed methodologies for the extraction and analysis of indole compounds from natural sources. These protocols can be adapted for the targeted investigation of this compound.

Extraction of Indole Alkaloids from Bacterial Culture

This protocol is adapted from a method used for the extraction of indole alkaloids from Pseudomonas aeruginosa.[8]

Materials:

-

Bacterial culture broth

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Grow the bacterial strain in a suitable liquid medium to the desired cell density.

-

Centrifuge the culture broth to separate the supernatant from the cell pellet.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried extract to dryness using a rotary evaporator.

-

The resulting crude extract can be redissolved in a suitable solvent for further purification and analysis.

Extraction of Indole Compounds from Plant Material (Brassicaceae)

This protocol is based on a method for the extraction of indole-3-carbaldehyde from cabbage.[9]

Materials:

-

Fresh plant material (e.g., cabbage leaves)

-

Ethanol

-

Homogenizer or blender

-

Centrifuge or filtration apparatus

Procedure:

-

Harvest and wash the fresh plant material.

-

Homogenize a known weight of the plant material with a defined volume of ethanol (e.g., 1:3 w/v).

-

Allow the mixture to extract for a specified period (e.g., 4 hours) at room temperature with occasional shaking.

-

Separate the solid material by centrifugation or filtration.

-

The resulting ethanolic extract can be directly analyzed or further concentrated.

High-Performance Liquid Chromatography (HPLC) Analysis of Indole Derivatives

This method is a general guideline for the analysis of indole compounds and is based on a published protocol for the determination of indolic compounds from bacterial supernatants.[13][14]

Instrumentation:

-

HPLC system with a fluorescence or UV detector

-

C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient elution is typically employed.

-

Solvent A: Water with 0.1% formic acid or acetic acid

-

Solvent B: Acetonitrile or methanol with 0.1% formic acid or acetic acid

-

-

A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B; 30-35 min, 90-10% B; 35-40 min, 10% B.

Detection:

-

Fluorescence detection: Excitation at 280 nm, Emission at 350 nm.

-

UV detection: Monitoring at 280 nm.

Procedure:

-

Prepare standard solutions of the target indole compounds in the mobile phase.

-

Filter the prepared extracts and standards through a 0.22 µm syringe filter.

-

Inject a known volume (e.g., 20 µL) onto the HPLC column.

-

Run the gradient program and record the chromatograms.

-

Identify and quantify the compounds by comparing their retention times and peak areas to those of the standards.

Conclusion and Future Directions

While the direct natural occurrence of this compound remains to be definitively established, the wealth of information on its structurally related analogs provides a strong foundation for its potential discovery. The biosynthetic machinery for producing indole aldehydes and their corresponding acids is clearly present in a wide range of organisms, from gut microbes to terrestrial plants. Future research should focus on targeted metabolomic analyses of these promising sources, utilizing sensitive analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). The experimental protocols outlined in this guide provide a starting point for such investigations. The successful identification and quantification of this compound in natural sources would not only fill a gap in our understanding of indole alkaloid diversity but could also unveil a novel bioactive molecule with potential applications in drug development.

Experimental Workflows and Logical Relationships

Caption: A generalized experimental workflow for the discovery and quantification of this compound.

References

- 1. Colorimetric determination of indole-3-carbaldehyde by reaction with carbidopa and formation of aldazine in ethanolic extract of cabbage [flore.unifi.it]

- 2. tandfonline.com [tandfonline.com]

- 3. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]

- 4. ashpublications.org [ashpublications.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Indole-3-acetaldehyde dehydrogenase-dependent auxin synthesis contributes to virulence of Pseudomonas syringae strain DC3000 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. flore.unifi.it [flore.unifi.it]

- 10. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concentration of Indole-3-acetic Acid and Its Derivatives in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Indole-3-Propionic Acid, a Gut Microbiota Metabolite, Protects Against the Development of Postoperative Delirium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: 1H-Indole-3-propanal: A Technical Guide to its Synthesis, Characterization, and Biological Context

Audience: Researchers, scientists, and drug development professionals.

Introduction

1H-Indole-3-propanal, a member of the diverse indole family, holds potential as a versatile building block in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] While its close analogs, indole-3-acetaldehyde and indole-3-carboxaldehyde, are well-documented intermediates in various biological and synthetic pathways, this compound remains a less explored molecule.[1] This guide provides a comprehensive overview of a proposed synthetic route, characterization data, and the potential biological relevance of this compound.

Proposed Synthesis and Isolation

Direct literature on the specific discovery and isolation of this compound is scarce. However, a plausible and efficient synthetic route can be devised from the readily available precursor, 1H-Indole-3-propanol, through a mild oxidation reaction. This method offers a straightforward approach for laboratory-scale synthesis.

Experimental Protocol: Oxidation of 1H-Indole-3-propanol

This protocol describes the oxidation of 1H-Indole-3-propanol to this compound using pyridinium chlorochromate (PCC), a common and effective oxidizing agent for converting primary alcohols to aldehydes.

Materials:

-

1H-Indole-3-propanol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography apparatus

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1H-Indole-3-propanol (1 equivalent) in anhydrous dichloromethane.

-

Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in one portion while stirring at room temperature.

-

Allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and filter it through a pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional dichloromethane.

-

Combine the organic filtrates and wash with a saturated solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Data Presentation

Quantitative data for this compound is not extensively reported. The following tables summarize its basic physicochemical properties and predicted spectral data, along with experimental data for related compounds for comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem |

| IUPAC Name | 3-(1H-indol-3-yl)propanal | PubChem |

| CAS Number | 360788-02-9 | Benchchem[1] |

Table 2: Predicted and Experimental Spectral Data

| Compound | Data Type | Predicted/Experimental Values |

| This compound | Mass Spectrometry | Predicted Collision Cross Section (CCS) values (Ų) per adduct: [M+H]⁺: 135.0[M+Na]⁺: 144.9[M-H]⁻: 137.3 |

| 1H-Indole-3-propanol | ¹H NMR (300 MHz, CDCl₃) | δ 8.08 (s, 1H), 7.64 (d, J=7.8 Hz, 1H), 7.37 (d, J=8.1 Hz, 1H), 7.20 (t, J=7.6 Hz, 1H), 7.12 (t, J=7.5 Hz, 1H), 7.03 (s, 1H), 3.76 (t, J=6.4 Hz, 2H), 2.95 (t, J=7.2 Hz, 2H), 2.01 (quint, J=6.8 Hz, 2H) |

| 1H-Indole-3-propionic acid | ¹H NMR (500 MHz, H₂O) | δ 7.55 (d, J=7.9 Hz, 1H), 7.31 (d, J=8.1 Hz, 1H), 7.11 (s, 1H), 7.05 (t, J=7.5 Hz, 1H), 6.96 (t, J=7.4 Hz, 1H), 2.97 (t, J=7.6 Hz, 2H), 2.60 (t, J=7.6 Hz, 2H) |

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the workflow for the proposed synthesis and isolation of this compound.

Caption: Synthetic workflow for this compound.

Biological Context: Tryptophan Metabolism

This compound is structurally related to key intermediates in the metabolism of the essential amino acid, tryptophan. Gut microbiota can metabolize tryptophan into various bioactive indole derivatives.[2] The following pathway illustrates a potential route for the formation of related indole compounds.

Caption: Tryptophan metabolism to bioactive indoles.

Conclusion

While this compound is not as extensively characterized as some of its close chemical relatives, its synthesis is achievable through established chemical transformations. The protocols and data presented in this guide offer a foundational resource for researchers interested in exploring the chemistry and potential biological activities of this indole derivative. Further investigation into its natural occurrence, biological roles, and utility as a synthetic precursor is warranted and could unveil novel applications in the fields of chemical biology and drug development.

References

1H-Indole-3-propanal as a Biosynthetic Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent a vast and structurally diverse class of natural products with a wide array of biological activities. Central to their biosynthesis are reactive intermediates that serve as branching points to various metabolic fates. While significant research has focused on intermediates like indole-3-acetaldehyde in auxin biosynthesis, the role of its higher homolog, 1H-Indole-3-propanal, remains less defined. This technical guide consolidates the current understanding and presents hypothesized biosynthetic pathways for this compound. We provide detailed experimental protocols for its detection and quantification and outline future research directions to fully elucidate its significance as a biosynthetic intermediate and potential signaling molecule.

Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a privileged scaffold in a multitude of natural and synthetic molecules with profound biological activities.[1] Tryptophan, an essential amino acid, serves as the primary precursor for a vast number of these indole-containing secondary metabolites in plants, fungi, and bacteria.[1][2] The metabolic pathways branching from tryptophan are complex, often involving a series of enzymatic modifications to the side chain at the C3 position.

Key intermediates in these pathways are often aldehydes, such as the well-studied indole-3-acetaldehyde, a central molecule in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) or auxin.[3] While the two-carbon side-chain aldehyde has been extensively investigated, its three-carbon counterpart, this compound, is less understood. The scientific literature points to a significant knowledge gap regarding its natural occurrence, specific metabolic pathways, and distinct biological activities.[4] This guide aims to bridge this gap by proposing potential biosynthetic routes to this compound based on known metabolic pathways of related indole derivatives and to provide researchers with the tools to investigate this intriguing molecule.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental for its detection, isolation, and characterization. The following table summarizes its key properties.

| Property | Value |

| IUPAC Name | 3-(1H-indol-3-yl)propanal |

| Molecular Formula | C₁₁H₁₁NO |

| Molecular Weight | 173.21 g/mol |

| CAS Number | 360788-02-9 |

| Monoisotopic Mass | 173.084063974 Da |

Data sourced from PubChem and other chemical databases.[1][4]

Hypothesized Biosynthetic Pathways

Direct evidence for the enzymatic synthesis of this compound is limited. However, based on known metabolic pathways of tryptophan and related indole compounds, two primary biosynthetic routes can be hypothesized.

Tryptophan Metabolism via Indole-3-propionic Acid

Gut microbiota are known to metabolize tryptophan into a variety of indole derivatives, including indole-3-propionic acid (IPA).[5][6] This pathway likely proceeds through a series of intermediates, and it is plausible that this compound is a transient intermediate in either the formation or degradation of IPA. The conversion of an acid to an aldehyde is a common biological reduction.

Oxidation of Indole-3-propanol

Another plausible route for the formation of this compound is the oxidation of its corresponding alcohol, 1H-Indole-3-propanol (homotryptophol). Alcohol dehydrogenases are ubiquitous enzymes that catalyze the reversible oxidation of alcohols to aldehydes. Given the existence of indole-3-propanol, its oxidation to the propanal is a biochemically feasible step.

Potential Roles and Significance

The aldehyde functional group of this compound makes it a reactive molecule capable of participating in various chemical transformations, positioning it as a potential precursor for more complex bioactive molecules.[1] Its structural similarity to indole-3-acetaldehyde suggests it could play a role in plant growth regulation or defense mechanisms. Furthermore, as a tryptophan metabolite, it may be involved in the communication between gut microbiota and the host, a rapidly growing area of research.[6]

Experimental Protocols for Investigation

The lack of extensive research on this compound necessitates robust and sensitive analytical methods for its detection and quantification in biological matrices. The following protocols are adapted from established methods for other indole aldehydes and can serve as a starting point for its investigation.[7][8][9][10]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds.

-

Sample Preparation:

-

Homogenize 1g of tissue or 1mL of liquid sample in a suitable buffer.

-

Spike the sample with an internal standard (e.g., deuterated indole-3-propionic acid, as a stable isotope-labeled analog is likely unavailable for the propanal).

-

Extract the sample three times with an equal volume of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Derivatize the sample using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) to improve volatility and chromatographic performance.

-

-

GC-MS Conditions:

-

Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Injector: Splitless mode at 250°C.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-500.

-

-

Data Analysis:

-

Identification is based on matching the retention time and mass spectrum with that of an authentic standard.

-

Quantification is achieved by comparing the peak area of the analyte to the internal standard.

-

High-Performance Liquid Chromatography (HPLC) with Fluorescence or Mass Spectrometric Detection

HPLC is suitable for the analysis of less volatile and thermally labile compounds.

-

Sample Preparation:

-

Follow the homogenization and extraction steps as described for GC-MS.

-

After evaporation, reconstitute the sample in the mobile phase.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is recommended. For example, start with 20% acetonitrile and ramp to 80% over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection:

-

Fluorescence (FLD): Excitation at 280 nm and emission at 350 nm.[9]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive ion mode. Monitor for the [M+H]⁺ ion.

-

-

-

Data Analysis:

-

Similar to GC-MS, identification is based on retention time and mass spectral data, while quantification relies on peak area relative to an internal standard.

-

Challenges and Future Research Directions

The primary challenge in studying this compound is the lack of commercially available standards and specific antibodies, which hinders its definitive identification and quantification. Future research should focus on:

-

Chemical Synthesis and Standard Availability: The development of a reliable synthetic route to produce pure this compound for use as an analytical standard.

-

Enzyme Identification and Characterization: The identification and characterization of enzymes responsible for its biosynthesis and metabolism. This could involve screening microbial and plant proteomes for candidate enzymes.

-

Metabolomic Profiling: Targeted and untargeted metabolomic studies in various organisms to identify and quantify endogenous this compound and elucidate its metabolic network.

-

Biological Activity Screening: A comprehensive evaluation of its biological activities, including its potential role as a signaling molecule, a plant growth regulator, or a modulator of host-microbe interactions.

Conclusion

This compound represents an underexplored area within the rich field of indole metabolism. While its role as a biosynthetic intermediate is currently speculative, its chemical structure and relation to other bioactive indoles suggest a significant potential for biological activity. The hypothesized pathways and detailed analytical protocols provided in this guide offer a framework for researchers to begin to unravel the mysteries of this compound. Further investigation is crucial to determine its place in the intricate web of tryptophan metabolism and its potential applications in drug development and agricultural science.

References

- 1. researchgate.net [researchgate.net]

- 2. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 360788-02-9 | Benchchem [benchchem.com]

- 5. The Mechanism Underlying the Influence of Indole-3-Propionic Acid: A Relevance to Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Effects of Indole-3-Propionic Acid, a Gut Microbiota-Derived Metabolite, and Its Precursor Tryptophan in Mammals’ Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. flore.unifi.it [flore.unifi.it]

- 9. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1H-Indole-3-propanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of available spectroscopic data for the compound 1H-Indole-3-propanal (CAS RN: 360788-02-9). Due to the limited availability of experimentally derived spectroscopic information in peer-reviewed literature, this document presents predicted mass spectrometry data alongside fundamental physicochemical properties. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are outlined based on general laboratory practices, as specific published methods for this compound could not be located. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this indole derivative.

Introduction

This compound is an aldehyde derivative of the indole heterocyclic system, a core structure in numerous biologically active compounds. As a reactive aldehyde, it serves as a potential intermediate in the synthesis of more complex molecules, including potential drug candidates. Accurate spectroscopic data is critical for the unambiguous identification, purity assessment, and structural elucidation of such compounds. However, a comprehensive search of scientific databases reveals a notable scarcity of published experimental spectroscopic data for this compound. This guide consolidates the available information and provides standardized protocols for researchers who may synthesize this compound and require methods for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in Table 1. This data is essential for understanding the compound's behavior in various analytical and biological systems.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-(1H-indol-3-yl)propanal | PubChem |

| Molecular Formula | C₁₁H₁₁NO | PubChem |

| Molecular Weight | 173.21 g/mol | PubChem |

| CAS Number | 360788-02-9 | PubChem |

| Monoisotopic Mass | 173.084063974 Da | PubChem |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. While experimental mass spectra are not published, predicted data for various adducts of this compound are available and presented in Table 2.

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 174.09134 | 135.0 |

| [M+Na]⁺ | 196.07328 | 144.9 |

| [M-H]⁻ | 172.07678 | 137.3 |

| [M+NH₄]⁺ | 191.11788 | 156.5 |

| [M+K]⁺ | 212.04722 | 140.5 |

| [M+H-H₂O]⁺ | 156.08132 | 129.0 |

| [M+HCOO]⁻ | 218.08226 | 158.7 |

| [M+CH₃COO]⁻ | 232.09791 | 176.8 |

| Data sourced from computational predictions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following represents a general prediction of the ¹H and ¹³C NMR spectra for this compound. Actual chemical shifts and coupling constants would need to be determined experimentally.

¹H NMR:

-

Aldehydic Proton (-CHO): A singlet or triplet (if coupled to the adjacent CH₂) is expected in the downfield region, typically around δ 9.5-10.0 ppm.

-

Indole N-H Proton: A broad singlet is anticipated in the region of δ 8.0-8.5 ppm.

-

Aromatic Protons (Indole Ring): A series of multiplets would be observed in the aromatic region, approximately δ 7.0-7.8 ppm.

-

Methylene Protons (-CH₂-CH₂-CHO): Two distinct multiplets, each integrating to 2H, would be expected in the aliphatic region. The protons alpha to the aldehyde (δ ~2.8 ppm) would be downfield from the protons beta to the aldehyde (δ ~3.0 ppm) which are adjacent to the indole ring.

¹³C NMR:

-

Aldehydic Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region of δ 195-205 ppm.

-

Indole Ring Carbons: Multiple signals would appear in the aromatic region, typically between δ 110-140 ppm.

-

Methylene Carbons (-CH₂-CH₂-): Two signals are expected in the aliphatic region, likely between δ 20-45 ppm.

Infrared (IR) Spectroscopy

An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups, as detailed in Table 3.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | 3350 - 3450 | Medium, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2960 | Medium |

| C-H (Aldehyde) | Stretch | 2720 - 2820 | Medium, often two bands |

| C=O (Aldehyde) | Stretch | 1720 - 1740 | Strong |

| C=C (Aromatic) | Stretch | 1500 - 1600 | Medium to Weak |

| C-N | Stretch | 1200 - 1350 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform.

-

Phase and baseline correct the spectrum. Integrate all peaks and reference the TMS peak to 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters include a spectral width of 0 to 220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

-

Process the FID similarly to the ¹H spectrum.

-

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) for soft ionization or Electron Impact (EI) for fragmentation analysis.

-

Data Acquisition (ESI):

-

Infuse the sample solution directly or via a liquid chromatography (LC) system.

-

Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Data Acquisition (EI):

-

Introduce the sample via a direct insertion probe or a gas chromatography (GC) inlet.

-

Use a standard electron energy of 70 eV to induce fragmentation.

-

Acquire a full scan spectrum to observe the molecular ion and characteristic fragment ions.

-

Infrared Spectroscopy

-

Sample Preparation:

-

Neat Film (for liquids/oils): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or pure salt plates/ATR crystal).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

-

Workflow Visualization

The logical flow for the spectroscopic characterization of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and assessment of its purity.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide consolidates the currently available physicochemical and predicted spectroscopic data for this compound. The conspicuous absence of published experimental NMR and IR data highlights a gap in the scientific literature. The generalized experimental protocols provided herein offer a standardized approach for researchers to characterize this compound upon its synthesis. It is anticipated that as research into indole derivatives continues, comprehensive and experimentally verified spectroscopic data for this compound will become publicly available, further aiding in its scientific exploration.

An In-depth Technical Guide to the Physicochemical Properties of 1H-Indole-3-propanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1H-Indole-3-propanal. Due to a notable knowledge gap in the scientific literature regarding this specific compound, this guide also includes data and protocols for its immediate precursors and related analogs, namely 1H-Indole-3-carboxaldehyde, 1H-Indole-3-propanol, and 1H-Indole-3-propanoic acid. This information serves as a valuable resource for researchers and professionals in drug development and related scientific fields.

Physicochemical Properties

While specific experimental data for this compound is limited, its properties can be inferred from its structure and the known properties of its close analogs. The following tables summarize the available quantitative data for these related compounds to facilitate comparison and estimation.

Table 1: Physicochemical Properties of this compound and Related Indole Derivatives

| Property | This compound | 1H-Indole-3-carboxaldehyde | 1H-Indole-3-propanol | 1H-Indole-3-propanoic acid |

| Molecular Formula | C₁₁H₁₁NO | C₉H₇NO[1][2] | C₁₁H₁₃NO[3] | C₁₁H₁₁NO₂[4][5] |

| Molecular Weight | 173.21 g/mol | 145.16 g/mol [1][2] | 175.23 g/mol [3] | 189.21 g/mol [4][5] |

| Melting Point | Not available | 193-198 °C[6] | Not available | 134-137 °C[5][7] |

| Boiling Point | Not available | 307-339.1 °C (est.)[1][8] | Not available | 560.2 °C[4] |

| Appearance | Not available | Colorless crystals or beige to light brown solid powder[1][6] | Colorless to pale yellow solid | Off-white to light brown crystalline solid[4] |

| LogP | Not available | 1.68 - 1.7[2][8] | 2.1 | 1.75 - 1.8[5] |

Table 2: Solubility of Indole Derivatives

| Solvent | 1H-Indole-3-carboxaldehyde | 1H-Indole-3-propanol | 1H-Indole-3-propanoic acid |

| Water | Slightly soluble/low solubility[1][6] | Not available | Slightly soluble[9] |

| Ethanol | Readily soluble[6] | Soluble | Soluble (50 mg/mL) |

| Methanol | Soluble[1] | Not available | Not available |

| Acetonitrile | Soluble[1] | Not available | Not available |

| DMSO | Soluble (≥26.7 mg/mL)[10] | Not available | Soluble (~30 mg/mL)[7] |

| DMF | Not available | Not available | Soluble (~30 mg/mL)[7] |

| Hexane | Limited solubility[1] | Not available | Limited solubility[4] |

| Toluene | Limited solubility[1] | Not available | Not available |

Experimental Protocols

Below is a representative protocol adapted from established procedures for similar transformations.

Protocol: Synthesis of this compound from 1H-Indole-3-carboxaldehyde

Step 1: Synthesis of (E)-3-(1H-indol-3-yl)acrylaldehyde (Intermediate)

This step utilizes a Horner-Wadsworth-Emmons reaction to introduce a two-carbon extension with an aldehyde functionality.

-

Reagents and Materials:

-

1H-Indole-3-carboxaldehyde

-

Diethyl (2-oxoethyl)phosphonate

-

Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator, column chromatography setup.

-

-

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of diethyl (2-oxoethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of 1H-Indole-3-carboxaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield (E)-3-(1H-indol-3-yl)acrylaldehyde.

-

Step 2: Reduction to this compound

This step involves the selective reduction of the carbon-carbon double bond of the α,β-unsaturated aldehyde.

-

Reagents and Materials:

-

(E)-3-(1H-indol-3-yl)acrylaldehyde

-

Sodium borohydride (NaBH₄) or other suitable reducing agent

-

Methanol or ethanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (E)-3-(1H-indol-3-yl)acrylaldehyde (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (1.0-1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C and monitor by TLC.

-

Once the reaction is complete, carefully add water to quench the excess NaBH₄.

-

Remove the solvent under reduced pressure.

-

Partition the residue between DCM and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain this compound. Further purification can be achieved by column chromatography if necessary.

-

Signaling Pathways and Logical Relationships

The following diagrams, created using the DOT language, illustrate key pathways and synthetic routes relevant to this compound.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indole-3-propanol | C11H13NO | CID 77115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 1H-Indole-3-propanoic acid | C11H11NO2 | CID 3744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]

- 7. Indole-3-propionic acid = 99.0 T 830-96-6 [sigmaaldrich.com]

- 8. indole-3-carboxaldehyde, 487-89-8 [thegoodscentscompany.com]

- 9. Indole-3-propionic acid, 98% | Fisher Scientific [fishersci.ca]

- 10. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Biosynthesis of Indole-3-Acetic Acid with a Focus on the Intermediate, 1H-Indole-3-Acetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the biosynthesis of Indole-3-Acetic Acid (IAA), a critical plant hormone, with a specific focus on the role of the intermediate compound 1H-Indole-3-Acetaldehyde. It details the primary biosynthetic pathways, presents quantitative data on enzymatic conversions, and outlines relevant experimental protocols.

Introduction to Indole-3-Acetic Acid (IAA) and its Biosynthesis

Indole-3-acetic acid (IAA) is the most abundant and physiologically active auxin in plants, playing a pivotal role in regulating numerous aspects of plant growth and development, including cell division and elongation, tissue differentiation, and responses to environmental stimuli.[1][2] The biosynthesis of IAA is a complex process with multiple pathways, primarily originating from the amino acid tryptophan.[3][4] These pathways are broadly categorized as tryptophan-dependent and tryptophan-independent.[1][5]

While the user's query mentioned 1H-Indole-3-propanal, the predominant and well-established aldehyde intermediate in the major IAA biosynthetic pathways is 1H-Indole-3-acetaldehyde (also known as indol-3-ylacetaldehyde). This guide will focus on this key intermediate and its relationship with IAA. This compound, which possesses an additional carbon in its side chain, is not a recognized intermediate in the established IAA biosynthetic pathways.

The primary tryptophan-dependent pathways for IAA biosynthesis include:

-

The Indole-3-Pyruvic Acid (IPyA) Pathway

-

The Tryptamine (TAM) Pathway

-

The Indole-3-Acetamide (IAM) Pathway

-

The Indole-3-Acetonitrile (IAN) Pathway

Among these, the IPyA and TAM pathways converge at the formation of 1H-Indole-3-acetaldehyde.

The Central Role of 1H-Indole-3-Acetaldehyde in IAA Biosynthesis

1H-Indole-3-acetaldehyde is a crucial intermediate in several IAA biosynthesis routes.[6][7] Its formation and subsequent conversion to IAA are key regulatory steps in controlling auxin homeostasis in plants and some microorganisms.[8][9]

The Indole-3-Pyruvic Acid (IPyA) Pathway

The IPyA pathway is considered a major route for IAA biosynthesis in plants.[1][10] It involves a two-step process:

-

Tryptophan to Indole-3-Pyruvic Acid (IPyA): Tryptophan is first converted to IPyA by the action of tryptophan aminotransferases (TAA family enzymes).[1]

-

Indole-3-Pyruvic Acid to 1H-Indole-3-Acetaldehyde: IPyA is then decarboxylated to form 1H-Indole-3-acetaldehyde by indole-3-pyruvate decarboxylases (IPDC).[8]

-

1H-Indole-3-Acetaldehyde to Indole-3-Acetic Acid: Finally, 1H-Indole-3-acetaldehyde is oxidized to IAA by aldehyde dehydrogenases.[8]

The Tryptamine (TAM) Pathway

The TAM pathway provides an alternative route to 1H-Indole-3-acetaldehyde:

-

Tryptophan to Tryptamine: Tryptophan is decarboxylated by tryptophan decarboxylase to yield tryptamine.[8]

-

Tryptamine to 1H-Indole-3-Acetaldehyde: Tryptamine is then deaminated by an amine oxidase to produce 1H-Indole-3-acetaldehyde.[8]

-

Conversion to IAA: As in the IPyA pathway, 1H-Indole-3-acetaldehyde is oxidized to IAA.

Quantitative Data on Enzymatic Conversions

The efficiency of the conversion of 1H-Indole-3-acetaldehyde to IAA is dependent on the specific enzymes involved and the organism. The following table summarizes key quantitative data from the literature.

| Enzyme/Organism | Substrate | Product | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Lactobacillus sp. strain 11201 | Indoleacetic Acid | 3-Methylindole | 0.14 | 64 | [11] |

Note: Direct kinetic data for the conversion of this compound to IAA is not available in the literature as it is not a recognized pathway. The table above provides an example of kinetic data for a related enzymatic reaction involving an indole compound.

Experimental Protocols

Assay for the Enzymatic Conversion of Indoleacetic Acid to 3-Methylindole

This protocol is adapted from a study on a ruminal Lactobacillus species and can be modified to study the conversion of indole-based aldehydes.[11]

Objective: To measure the rate of enzymatic conversion of a substrate (e.g., radiolabeled IAA) to its product.

Materials:

-

Microbial protein extract

-

Radiolabeled substrate (e.g., [¹⁴C]IAA)

-

Reaction buffer (specific to the enzyme of interest)

-

Quenching solution (e.g., acid or base to stop the reaction)

-

Scintillation fluid and counter

-

Anaerobic chamber (if required)

Procedure:

-

Prepare a reaction mixture containing the microbial protein extract (e.g., 25-100 µg/mL) and the reaction buffer in an anaerobic environment.

-

Add the radiolabeled substrate to the reaction mixture to initiate the reaction. The concentration of the substrate can be varied (e.g., 0-2 mM) to determine kinetic parameters.

-

Incubate the reaction at the optimal temperature (e.g., 39°C) for a defined period (e.g., 25 minutes).

-

Stop the reaction by adding a quenching solution.

-

Extract the product from the reaction mixture using an appropriate organic solvent.

-

Quantify the amount of radiolabeled product formed using a scintillation counter.

-

Calculate the reaction rate and determine the Michaelis-Menten constants (Km and Vmax).

Visualizations of Pathways and Workflows

Biosynthetic Pathways of Indole-3-Acetic Acid

Caption: Biosynthesis of IAA via the IPyA and TAM pathways, converging at 1H-Indole-3-acetaldehyde.

Experimental Workflow for Enzyme Activity Assay

Caption: A typical experimental workflow for determining enzyme kinetics in IAA biosynthesis.

References

- 1. jircas.go.jp [jircas.go.jp]

- 2. Chemical Biology in the Auxin Biosynthesis Pathway via Indole-3-Pyruvic Acid | Japan International Research Center for Agricultural Sciences | JIRCAS [jircas.go.jp]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-acetaldehyde - Wikipedia [en.wikipedia.org]

- 8. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. foodb.ca [foodb.ca]

- 10. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa | PLOS One [journals.plos.org]

- 11. Assay for the enzymatic conversion of indoleacetic acid to 3-methylindole in a ruminal Lactobacillus species - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Promise of Indole Aldehydes: A Technical Guide to Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Among its diverse derivatives, novel indole aldehydes are emerging as a class of compounds with a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the bioactivity of these promising molecules, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways they modulate.

Bioactivity Landscape of Novel Indole Aldehydes

Recent research has unveiled the multifaceted bioactivity of novel indole aldehydes, positioning them as promising candidates for drug discovery programs. Their biological effects span antimicrobial, cytotoxic, antioxidant, anti-inflammatory, and enzyme-inhibiting properties.

Antimicrobial Activity

Indole aldehyde derivatives, particularly hydrazone analogs, have demonstrated significant potential in combating microbial infections. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

Table 1: Antimicrobial Activity of Indole-3-Aldehyde Hydrazide/Hydrazone Derivatives [1]

| Compound | S. aureus (MIC, µg/mL) | MRSA (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

| 1a | 6.25 | 6.25 | 6.25 | 50 | 25 |

| 1b | 6.25 | 6.25 | 6.25 | 50 | 6.25 |

| 1c | 6.25 | 6.25 | 6.25 | 50 | 6.25 |

| 1d | 6.25 | 6.25 | 6.25 | 50 | 6.25 |

| 1e | 6.25 | 6.25 | 6.25 | 50 | 25 |

| 1f | 6.25 | 6.25 | 6.25 | 50 | 6.25 |

| 1g | 6.25 | 6.25 | 6.25 | 50 | 6.25 |

| 1h | 6.25 | 6.25 | 6.25 | 50 | 12.5 |

| 1i | 6.25 | 6.25 | 6.25 | 50 | 12.5 |

| 1j | 6.25 | 6.25 | 6.25 | 50 | 3.125 |

| 1k | 25 | 25 | 50 | 100 | 50 |

| 1l | 25 | 100 | 100 | 50 | 50 |

| 1m | 50 | 50 | 50 | 100 | 50 |

| 1n | ≥100 | 100 | 100 | 100 | ≥100 |

| 1o | 25 | 25 | 25 | 50 | 25 |

| 1p | 12.5 | 6.25 | 6.25 | 50 | 25 |

Cytotoxic Activity

The potential of indole aldehydes as anticancer agents is a rapidly advancing area of research. Their cytotoxicity against various cancer cell lines is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of cell growth.

Table 2: Cytotoxicity of Novel Indole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | 9.5 ± 2.2 | [2] |

| N-ethyl-3-acetylindole derivative 5a | MDA-MB-231 (Breast) | 13 | [3] |

| N-ethyl-3-acetylindole derivative 5b | MDA-MB-231 (Breast) | 15 | [3] |

| N-ethyl-3-acetylindole derivative 5c | MDA-MB-231 (Breast) | 19 | [3] |

| N-ethyl-3-acetylindole derivative 5d | MDA-MB-231 (Breast) | 17 | [3] |

| N-ethyl-3-acetylindole derivative 5e | MDA-MB-231 (Breast) | 14 | [3] |

| Indole-imidazole hybrid 7a | NCI-H460 (Lung) | 0.023 | [3] |

| Indole-imidazole hybrid 7b | NCI-H460 (Lung) | 0.019 | [3] |

| Pyrazoline derivative 33a | MCF-7 (Breast) | 15.43 | [3] |

| Pyrazoline derivative 33b | MCF-7 (Breast) | 20.53 | [3] |

Antioxidant and Anti-inflammatory Activities

Novel indole aldehydes have demonstrated promising antioxidant and anti-inflammatory properties. Their ability to scavenge free radicals and inhibit inflammatory mediators suggests their potential in treating oxidative stress-related and inflammatory diseases.

Table 3: Antioxidant and Anti-inflammatory Activities of Indole Derivatives

| Compound/Extract | Assay | IC50 | Reference |

| Indole α-lipoic acid derivative I-4b | Nitric Oxide Inhibition | - (Most Active) | [4] |

| Indole α-lipoic acid derivative I-4e | Nitric Oxide Inhibition | - (Most Active) | [4] |

| Indole α-lipoic acid derivative II-3b | Nitric Oxide Inhibition | - (Most Active) | [4] |

| Ursolic acid-indole derivative UA-1 | Nitric Oxide Inhibition | 2.2 ± 0.4 µM | [5] |

| Crude Extract (Acokanthera oppositifolia) | DPPH Radical Scavenging | 21.59 µg/mL | [6] |

| n-hexane fraction (Acokanthera oppositifolia) | Nitric Oxide Inhibition | 4.88 µg/mL | [6] |

| Ethyl acetate fraction (Acokanthera oppositifolia) | Nitric Oxide Inhibition | 40.03 µg/mL | [6] |

Enzyme Inhibition

A significant area of investigation is the ability of indole aldehydes to selectively inhibit enzymes implicated in disease. Notably, indole-2,3-dione derivatives have been identified as potent inhibitors of aldehyde dehydrogenases (ALDH), a family of enzymes involved in cellular detoxification and metabolism, with implications for cancer therapy.

Table 4: Aldehyde Dehydrogenase (ALDH) Inhibition by Indole-2,3-dione Derivatives

| Compound | ALDH1A1 IC50 (µM) | ALDH2 IC50 (µM) | ALDH3A1 IC50 (µM) | Reference |

| 1-Benzyl-1H-indole-2,3-dione | - | 7.7 | - | [7] |

| 7-Bromo-5-methyl-1H-indole-2,3-dione | - | 0.36 | - | [7] |